5-azido-2-methyl-1H-indole
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Overview
Description
5-Azido-2-methyl-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The azido group in this compound introduces unique reactivity, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-2-methyl-1H-indole typically involves the introduction of an azido group to a pre-formed indole structure. One common method is the reaction of 2-methyl-1H-indole with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azide substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
5-Azido-2-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for reducing the azido group to an amine.
Copper Catalysts: Often used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions involving the azido group.
Scientific Research Applications
5-Azido-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-azido-2-methyl-1H-indole largely depends on the specific reactions it undergoes. For example, in biological systems, the azido group can be reduced to an amine, which can then interact with various biological targets. The exact molecular targets and pathways involved would depend on the specific application and the structure of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole: Lacks the azido group, making it less reactive in certain types of chemical reactions.
5-Azidoindole: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
5-Bromo-2-methyl-1H-indole: Contains a bromine atom instead of an azido group, leading to different reactivity and applications.
Uniqueness
5-Azido-2-methyl-1H-indole is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential biological activities. The azido group allows for versatile chemical transformations, while the methyl group can influence the compound’s overall stability and reactivity.
Properties
CAS No. |
1363421-86-6 |
---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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